(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate. This process results in a reasonable overall yield of 62.4%, with structures of intermediates and the target compound confirmed by 1H NMR (Zheng Rui, 2010).
Molecular Structure Analysis
The molecular structure of derivatives of (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride was characterized using different spectroscopic techniques. Single crystal X-ray diffraction studies revealed the chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms. Intermolecular interactions, including hydrogen bonds and π···π interactions, were detailed through Hirshfeld surface analysis and energy framework analysis, supporting the structure's stability and electronic properties (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
The compound and its derivatives exhibit antimicrobial activity against pathogenic bacteria and fungi, indicating its potential in pharmaceutical applications. The antimicrobial activity was determined through in vitro testing, showcasing the compound's broad spectrum of action (L. Mallesha & K. Mohana, 2014).
Physical Properties Analysis
Thermogravimetric analysis revealed that the structure of (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride derivatives is stable within the temperature range of 20-170°C. This thermal stability, coupled with detailed optical and etching studies, underscores its suitability for various scientific and industrial applications (C. S. Karthik et al., 2021).
Chemical Properties Analysis
DFT calculations and molecular electrostatic potential maps have been employed to optimize the structural coordinates and identify reactive sites on the molecular surface. The HOMO-LUMO energy gap and other electronic parameters were evaluated, providing insights into the compound's reactivity and stability under different conditions (C. S. Karthik et al., 2021).
Scientific Research Applications
Application
“(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride” is used as an intermediate in the synthesis of certain pharmaceutical compounds .
Method of Application
This compound is used in laboratory settings for the synthesis of other compounds. The specific procedures and parameters would depend on the target compound being synthesized .
Results or Outcomes
Synthesis of Iloperidone
Application
This compound is used in the preparation of Iloperidone , which is an atypical antipsychotic used for the treatment of schizophrenia .
Method of Application
The specific procedures and parameters would depend on the target compound being synthesized .
Results or Outcomes
The outcomes of using this compound as an intermediate would also depend on the specific synthesis process .
Synthesis of Risperidone E-Oxime Impurity
Application
“(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride” is used in the synthesis of Risperidone E-Oxime Impurity , which is an impurity of Risperidone .
Method of Application
The specific procedures and parameters would depend on the target compound being synthesized .
Results or Outcomes
The outcomes of using this compound as an intermediate would also depend on the specific synthesis process .
Safety And Hazards
The compound is classified as having acute toxicity, whether through inhalation, dermal contact, or oral ingestion . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(NE)-N-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8;/h1-2,7-8,15,17H,3-6H2;1H/b16-12+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWKXXFKMUDPA-CLNHMMGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1/C(=N\O)/C2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride | |
CAS RN |
135634-18-3 | |
Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, oxime, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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